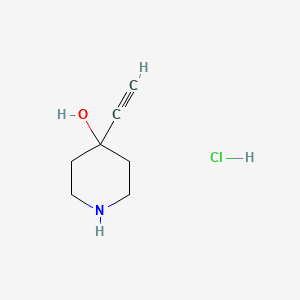

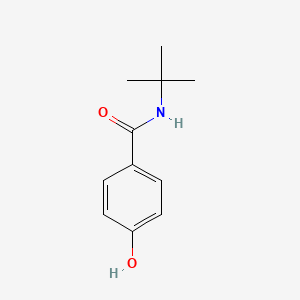

![molecular formula C16H14N2O3 B2406842 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid CAS No. 50264-71-6](/img/structure/B2406842.png)

1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid

Übersicht

Beschreibung

“1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid” is a complex organic compound. It contains an indazole core, which is a bicyclic compound consisting of a benzene ring fused to a nitrogen-containing pyrazole ring . The compound also contains a methoxyphenyl group (a phenyl ring with a methoxy substituent) and a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of a compound like “this compound” would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .

Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. In general, carboxylic acids can undergo a variety of reactions, including esterification and amide formation .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would likely be determined using a variety of analytical techniques. These might include mass spectrometry for determining molecular weight, infrared spectroscopy for analyzing functional groups, and solubility tests for assessing physical properties .

Wissenschaftliche Forschungsanwendungen

Antispermatogenic Agents

- Compounds similar to 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid have been studied for their effects on testicular weight and spermatogenesis inhibition. Specifically, 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid and related derivatives showed potent antispermatogenic activity (Corsi & Palazzo, 1976).

Antiproliferative Activity

- A compound related to this compound demonstrated significant inhibitory activity against certain cancer cell lines. The compound, synthesized from 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid, exhibited antiproliferative properties (Lu et al., 2021).

Synthesis and Structural Analysis

- The synthesis and structure determination of related compounds like 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide have been reported. This includes analysis through methods like NMR spectroscopy and single-crystal X-ray diffraction (Kariuki et al., 2022).

Antibacterial Properties

- Novel compounds synthesized from 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid demonstrated significant antibacterial activity against various human pathogenic bacteria, suggesting potential medicinal applications (Nagaraj et al., 2018).

Corrosion Inhibition

- Certain derivatives, like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have shown effectiveness in inhibiting corrosion of mild steel in hydrochloric acid medium, indicating industrial applications (Bentiss et al., 2009).

Anti-Inflammatory and Analgesic Activity

- Some 1-phenyl-1H-indazole derivatives have displayed notable analgesic and anti-inflammatory activities, surpassing acetylsalicylic acid in some tests. This points to their potential as therapeutic agents (Mosti et al., 1992).

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities can range from antiviral to anti-inflammatory, anticancer, and more .

Biochemical Pathways

Indole derivatives are known to affect a broad spectrum of biological activities . This suggests that they likely interact with multiple biochemical pathways, leading to downstream effects that contribute to their therapeutic potential .

Safety and Hazards

The safety and hazards associated with “1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid” would depend on various factors, including its physical and chemical properties, how it’s handled and stored, and how it’s disposed of. In general, many organic compounds can be irritants and should be handled with appropriate safety precautions .

Zukünftige Richtungen

The future directions for research on “1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For example, there may be interest in developing new synthetic methods, investigating their mechanisms of action, or exploring their potential uses in fields like medicine or materials science .

Eigenschaften

IUPAC Name |

1-[(4-methoxyphenyl)methyl]indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-21-12-8-6-11(7-9-12)10-18-14-5-3-2-4-13(14)15(17-18)16(19)20/h2-9H,10H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLVXAMBUCHFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50264-71-6 | |

| Record name | 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2406759.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-3,4-difluorobenzamide](/img/structure/B2406761.png)

![(Z)-2,2,2-trifluoro-N-phenyl-N'-(2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)acetimidamide](/img/structure/B2406765.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2406767.png)

![3-[3-({2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2406770.png)

![6-[3-(cyclopropylmethoxy)-4-methoxyphenyl]-3-(2,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2406772.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2406774.png)

![3-(Tert-butyl)-1-methyl-6-((((4-nitrophenyl)amino)thioxomethyl)amino)indeno[2,3-D]pyrazol-4-one](/img/structure/B2406775.png)

![{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B2406779.png)